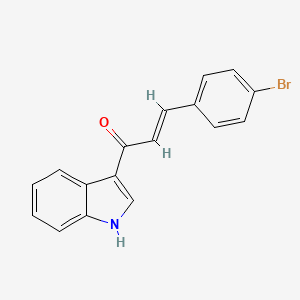
Mao-B-IN-26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mao-B-IN-26 is a compound that serves as both a monoamine oxidase B (MAO-B) and acetylcholinesterase inhibitor. It has shown potential as a neuroprotective agent, particularly in the context of Alzheimer’s disease. This compound safeguards SH-SY5Y cells from amyloid-beta-induced toxicity, including morphological alterations, reactive oxygen species production, and membrane damage, while also preventing amyloid-beta-triggered autophagy and apoptosis .
准备方法
The synthetic routes and reaction conditions for Mao-B-IN-26 are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for human consumption
化学反应分析
Mao-B-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s interactions with different reagents and conditions are crucial for its inhibitory effects on MAO-B and acetylcholinesterase. Common reagents used in these reactions include hydrogen peroxide, aldehyde dehydrogenase, and aldehyde reductase . The major products formed from these reactions are aldehydes, acids, alcohols, or glycols, depending on the specific reaction conditions .
科学研究应用
Mao-B-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of MAO-B and acetylcholinesterase, providing insights into the development of new therapeutic agents . In biology, this compound is used to investigate the mechanisms of neuroprotection and the prevention of amyloid-beta-induced toxicity . In medicine, the compound holds potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, this compound is used in industrial research to develop new inhibitors for various biochemical pathways .
作用机制
Mao-B-IN-26 exerts its effects by inhibiting the activity of MAO-B and acetylcholinesterase. The inhibition of MAO-B increases the availability of dopamine in the brain, which can modestly improve movement symptoms in Parkinson’s disease . The compound interacts with critical amino acid residues such as Tyr60, Ile198, and Ile199, which are essential for its binding affinity and inhibitory activity . The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, enhancing cholinergic transmission and providing neuroprotective effects .
相似化合物的比较
Mao-B-IN-26 is unique in its dual inhibitory activity against both MAO-B and acetylcholinesterase. Similar compounds include rasagiline and safinamide, which are selective MAO-B inhibitors used in the treatment of Parkinson’s disease . Another similar compound is methylene blue, a reversible selective MAO-A inhibitor with antidepressant properties . The uniqueness of this compound lies in its combined inhibitory effects, making it a promising candidate for the treatment of neurodegenerative diseases .
属性
分子式 |
C17H12BrNO |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
(E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12BrNO/c18-13-8-5-12(6-9-13)7-10-17(20)15-11-19-16-4-2-1-3-14(15)16/h1-11,19H/b10-7+ |
InChI 键 |
RVUJDYIDVJKIFK-JXMROGBWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C=C/C3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C=CC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
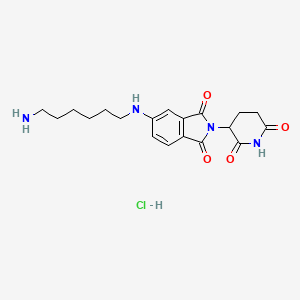
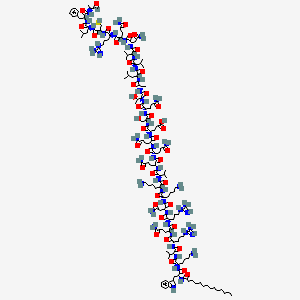

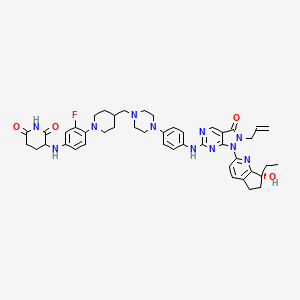
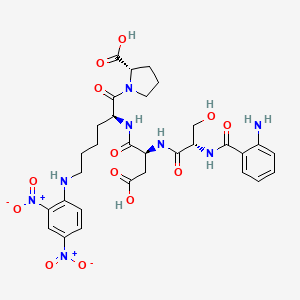
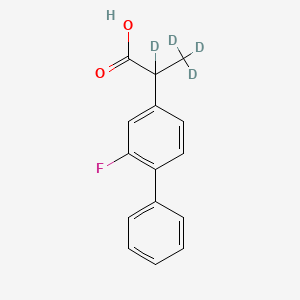
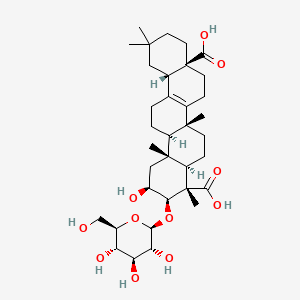

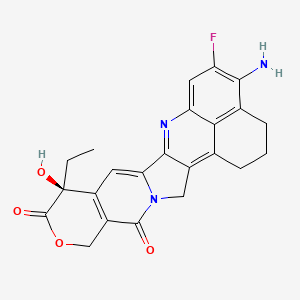
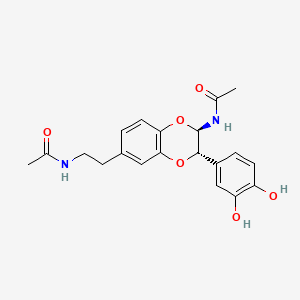
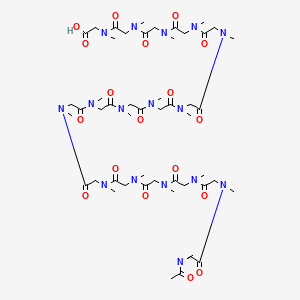
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
